molecular formula C9H7F3N4 B14028763 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline

3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline

Cat. No.: B14028763
M. Wt: 228.17 g/mol
InChI Key: LIVOYNHLBIGYKQ-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline typically involves the reaction of aniline derivatives with triazole precursors.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to facilitate the cyclization and substitution reactions, optimizing reaction times and temperatures to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the triazole ring’s ability to form hydrogen bonds, enables the compound to bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy .

Properties

Molecular Formula

C9H7F3N4

Molecular Weight

228.17 g/mol

IUPAC Name

3-(1,2,4-triazol-4-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)6-1-7(13)3-8(2-6)16-4-14-15-5-16/h1-5H,13H2

InChI Key

LIVOYNHLBIGYKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)N2C=NN=C2)C(F)(F)F

Origin of Product

United States

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